molecular formula C11H12N2S B2814877 N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine CAS No. 1182986-24-8

N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine

Cat. No.: B2814877
CAS No.: 1182986-24-8
M. Wt: 204.29
InChI Key: GCWLXPWZFXOBII-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine typically involves the reaction of 2-mercaptobenzothiazole with cyclopropanamine under specific conditions. One common method involves the use of acid chlorides to facilitate the reaction . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as piperidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as piperidine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-10-9(3-1)13-11(14-10)7-12-8-5-6-8/h1-4,8,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWLXPWZFXOBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182986-24-8
Record name N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine
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